Potassium (2-chloro-4-fluorobenzyl)trifluoroborate
CAS No.:
Cat. No.: VC13430139
Molecular Formula: C7H5BClF4K
Molecular Weight: 250.47 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BClF4K |
|---|---|
| Molecular Weight | 250.47 g/mol |
| IUPAC Name | potassium;(2-chloro-4-fluorophenyl)methyl-trifluoroboranuide |
| Standard InChI | InChI=1S/C7H5BClF4.K/c9-7-3-6(10)2-1-5(7)4-8(11,12)13;/h1-3H,4H2;/q-1;+1 |
| Standard InChI Key | BZDCSRRRKKPAEK-UHFFFAOYSA-N |
| SMILES | [B-](CC1=C(C=C(C=C1)F)Cl)(F)(F)F.[K+] |
| Canonical SMILES | [B-](CC1=C(C=C(C=C1)F)Cl)(F)(F)F.[K+] |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of potassium (2-chloro-4-fluorobenzyl)trifluoroborate is C₇H₅BClF₄K, with a molecular weight of 250.47 g/mol . The compound’s structure comprises a benzyl ring substituted with chlorine at the 2-position and fluorine at the 4-position, linked to a trifluoroborate group (-BF₃⁻). The potassium ion balances the negative charge on the boron atom, enhancing the compound’s solubility in polar aprotic solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF).
Structural Characterization
The SMILES notation for this compound is [K+].Fc1cc(CB-(F)F)ccc1Cl, reflecting the spatial arrangement of substituents . Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the aromatic protons and the trifluoroborate group. For example, in a related compound, 2-chloro-3-fluoro-4-(trifluoromethyl)benzaldehyde, the aldehyde proton resonates at δ 10.51 ppm, while aromatic protons appear between δ 7.67–7.84 ppm . Similar shifts are expected for the benzyl protons in potassium (2-chloro-4-fluorobenzyl)trifluoroborate.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₅BClF₄K | |
| Molecular Weight | 250.47 g/mol | |
| Purity | >95% | |
| Storage Conditions | Moisture-sensitive, 2–8°C |
Synthesis and Optimization
The synthesis of potassium (2-chloro-4-fluorobenzyl)trifluoroborate involves multi-step reactions, often starting from halogenated benzyl precursors. A patented methodology for a structurally analogous compound, 2-chloro-3-fluoro-4-(trifluoromethyl)benzaldehyde, provides a template for its synthesis :
Halogenation and Functionalization
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Chlorination: A benzyl precursor is treated with ferric trichloride (FeCl₃) and chlorosuccinimide (NCS) in acetonitrile under heating to introduce chlorine substituents .
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Reduction: The chlorinated intermediate undergoes catalytic hydrogenation with palladium-carbon (Pd/C) to reduce reactive groups .
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Diazotization and Hypophosphorous Acid Treatment: The reduced compound reacts with sodium nitrite (NaNO₂) and hypophosphorous acid (H₃PO₂) to replace amino groups with hydrogen atoms .
Trifluoroborate Formation
The final step involves nucleophilic substitution with lithium diisopropylamide (LDA) and dimethylformamide (DMF) at low temperatures (-80°C to -70°C) to introduce the trifluoroborate group . The reaction yield for this step exceeds 90% under optimized conditions .
Applications in Organic Synthesis
Potassium (2-chloro-4-fluorobenzyl)trifluoroborate is primarily employed in Suzuki-Miyaura cross-coupling reactions, where it acts as a stable boron nucleophile. Its applications include:
Pharmaceutical Intermediates
The compound serves as a precursor for bioactive molecules, particularly in antiviral and antibiotic agents. For example, trifluoroborate derivatives are key intermediates in synthesizing protease inhibitors and kinase modulators .
Materials Science
In polymer chemistry, it facilitates the incorporation of halogenated aromatic units into conjugated polymers, enhancing electronic properties for organic semiconductors .
Comparative Analysis with Related Compounds
The substituent positions on the benzyl ring significantly influence the compound’s reactivity:
| Compound | Substituents | Reactivity in Suzuki Coupling |
|---|---|---|
| Potassium (2-chloro-4-fluorobenzyl)trifluoroborate | 2-Cl, 4-F | High |
| Potassium (4-chloro-3-fluorobenzyl)trifluoroborate | 4-Cl, 3-F | Moderate |
| Potassium (2,4-dichlorobenzyl)trifluoroborate | 2-Cl, 4-Cl | Low |
The electron-withdrawing fluorine at the 4-position in the target compound enhances electrophilicity, accelerating cross-coupling kinetics compared to dichloro analogs .
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